1,2-Bis(4-formylphenyl)ethane
Overview
Description
1,2-Bis(4-formylphenyl)ethane is an aromatic aldehyde compound with the molecular formula C16H14O2. It is characterized by the presence of two formyl groups attached to a central ethane backbone, each bonded to a phenyl ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
1,2-Bis(4-formylphenyl)ethane is primarily used in the synthesis of covalent organic frameworks (COFs) . These COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound serves as a building block in the formation of these frameworks, contributing to their stability and functionality .
Mode of Action
The compound interacts with its targets through a process known as self-polycondensation . This process involves the reaction of the compound with other molecules to form a larger structure, in this case, a 2D imine-linked covalent organic framework . The resulting changes include the formation of a highly crystalline and continuous film with tunable thickness .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and function of covalent organic frameworks . These frameworks can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers . The downstream effects of these pathways can include the creation of new semiconducting materials for optoelectronic applications .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that influence its bioavailability in the synthesis of covalent organic frameworks .
Result of Action
The primary result of the action of this compound is the formation of covalent organic frameworks . These frameworks have numerous potential applications, including serving as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
Biochemical Analysis
Biochemical Properties
1,2-Bis(4-formylphenyl)ethane plays a significant role in biochemical reactions due to its aldehyde functional groups. These groups can form Schiff bases with amines, which are essential in various biochemical processes. The compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, resulting in changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acids. These metabolic reactions can influence the levels of metabolites within the cell, affecting overall metabolic flux. Additionally, this compound can interact with other metabolic enzymes, further influencing its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function. Additionally, the distribution of this compound within different tissues can vary, depending on factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-formylphenyl)ethane can be synthesized through several methods. One common approach involves the selective hydrogenation of a tolane precursor to obtain unsymmetrically substituted 1,2-bis(4-bromophenyl)ethane derivatives, which are then further processed to yield the desired compound . Another method involves the self-condensation of bifunctional monomers, such as 1,4-bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-formylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is 1,2-bis(4-carboxyphenyl)ethane.
Reduction: The major product is 1,2-bis(4-hydroxyphenyl)ethane.
Substitution: The products vary depending on the substituent introduced to the phenyl rings.
Scientific Research Applications
1,2-Bis(4-formylphenyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other complex organic molecules.
Biology: It is utilized in the study of molecular interactions and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-bromophenyl)ethane
- 1,2-Bis(4-carboxyphenyl)ethane
- 1,2-Bis(4-hydroxyphenyl)ethane
Uniqueness
1,2-Bis(4-formylphenyl)ethane is unique due to the presence of two formyl groups, which confer distinct reactivity compared to its analogs. This makes it particularly valuable in the synthesis of covalent organic frameworks and other advanced materials .
Properties
IUPAC Name |
4-[(E)-2-(4-formylphenyl)ethenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJMNHLAZAVRZ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.